N-Propyl-3,3,3-D3-amine hcl

概要

説明

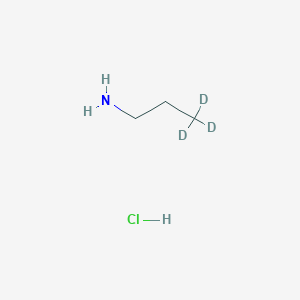

N-Propyl-3,3,3-D3-amine hydrochloride is a deuterated amine compound with the molecular formula C3H10ClN and a molecular weight of 95.57 . This compound is often used in scientific research due to its unique properties, including its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-3,3,3-D3-amine hydrochloride typically involves the alkylation of ammonia or amines with propyl halides. One common method is the reaction of propyl bromide with ammonia in the presence of a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of N-Propyl-3,3,3-D3-amine hydrochloride often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

N-Propyl-3,3,3-D3-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products

Oxidation: Produces amides or nitriles.

Reduction: Produces primary amines.

Substitution: Produces substituted amines.

科学的研究の応用

Metabolic Research

N-Propyl-3,3,3-D3-amine HCl is extensively used in metabolic research due to its ability to serve as a tracer in biochemical pathways. The stable isotope labeling facilitates the study of metabolic processes in vivo without the complications associated with radioactive isotopes. This application is crucial for understanding:

- Metabolic Pathways : Researchers can track the incorporation of the deuterated compound into various biological molecules, providing insights into metabolic flux and dynamics.

- Disease Mechanisms : The compound aids in elucidating the metabolic changes associated with diseases such as diabetes and cancer by comparing labeled and unlabeled substrates.

Environmental Studies

Stable isotopes like this compound are employed as reference standards in environmental monitoring. They are essential for:

- Pollutant Detection : The compound can be used to trace environmental pollutants in air, water, and soil samples, allowing for accurate quantification and identification.

- Biodegradation Studies : It helps in studying the degradation pathways of pollutants by tracing their transformation in various environmental conditions.

Chemical Synthesis

This compound plays a significant role as an intermediate in chemical synthesis. Its applications include:

- Synthesis of Pharmaceuticals : The compound is used to create deuterated analogs of drugs, which can enhance their pharmacokinetic properties.

- Reference Standards : It serves as a reference material for analytical methods such as NMR spectroscopy, aiding in the identification and quantification of compounds.

Imaging and Diagnosis

The use of stable isotopes extends to medical imaging and diagnostics:

- Imaging Techniques : Isotopically labeled compounds are crucial for techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET), where they improve the contrast and resolution of images.

- Newborn Screening : The compound can be utilized in newborn screening tests to detect metabolic disorders early.

Case Study 1: Metabolic Flux Analysis

In a study investigating glucose metabolism in diabetic patients, researchers used this compound to trace metabolic pathways. The results indicated altered flux through specific pathways compared to healthy controls, highlighting potential therapeutic targets.

Case Study 2: Environmental Monitoring

A research team employed this compound as a tracer to study the degradation of industrial pollutants in contaminated water bodies. Their findings demonstrated the compound's effectiveness in identifying degradation products and pathways.

作用機序

The mechanism of action of N-Propyl-3,3,3-D3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include metabolic and signaling pathways, which are crucial for various biological processes .

類似化合物との比較

Similar Compounds

Propylamine: Similar in structure but lacks the deuterium atoms.

Isopropylamine: Has a different arrangement of carbon atoms.

Butylamine: Contains an additional carbon atom in the chain

Uniqueness

N-Propyl-3,3,3-D3-amine hydrochloride is unique due to the presence of deuterium atoms, which confer distinct physical and chemical properties. These properties make it particularly useful in research applications where isotopic labeling is required .

生物活性

N-Propyl-3,3,3-D3-amine hydrochloride is a deuterated amine compound with significant implications in biological research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview

N-Propyl-3,3,3-D3-amine hydrochloride (CAS Number: 478702-86-2) has the molecular formula C₃H₁₀ClN and a molecular weight of 95.57 g/mol. It is primarily utilized in organic synthesis and as a precursor in various biochemical studies, particularly in metabolic pathways and enzyme mechanisms.

The biological activity of N-Propyl-3,3,3-D3-amine HCl is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as a substrate or inhibitor, thereby modulating the activity of these targets. The pathways involved include:

- Metabolic Pathways : It plays a role in the metabolism of neurotransmitters and other biologically active compounds.

- Signaling Pathways : The compound may influence signaling cascades that are crucial for cellular communication and response.

1. Neuroscience Research

This compound has been investigated for its potential effects on dopamine receptors, particularly the dopamine D3 receptor (D3R). Research indicates that modifications to related compounds can yield high-affinity D3R antagonists, which are promising for treating substance use disorders .

2. Pharmacokinetics

The compound is also explored as a tracer in pharmacokinetic studies due to its deuterated nature, which allows for precise tracking in metabolic studies. This has implications for understanding drug metabolism and efficacy .

3. Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. For example, it has been noted to inhibit human kidney histamine N-methyltransferase at specific concentrations .

Case Study 1: Dopamine D3 Receptor Antagonism

A study focused on the structural modifications of compounds related to this compound demonstrated that certain analogs exhibited subnanomolar affinities at D3R. These findings suggest that this compound could be pivotal in developing medications aimed at treating addiction and other neuropsychiatric disorders .

| Compound | D2R Affinity (Ki nM) | D3R Affinity (Ki nM) | D2R/D3R Ratio |

|---|---|---|---|

| 14 | 31.6 | 0.39 | 81 |

| 16 | 76 | 0.12 | 633 |

Case Study 2: Metabolic Pathway Studies

In metabolic pathway research, this compound has been utilized to trace metabolic routes involving amines. Its incorporation into metabolic studies has provided insights into enzyme kinetics and substrate specificity .

特性

IUPAC Name |

3,3,3-trideuteriopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNUOAIJIQGACY-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。